molecular formula C11H16ClN B3060361 [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride CAS No. 29812-96-2

[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride

Cat. No.: B3060361
CAS No.: 29812-96-2
M. Wt: 197.70
InChI Key: YTUWIBIKQPEMHJ-UHFFFAOYSA-N
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Description

[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride (CAS 29812-96-2) is a chiral cyclopropane-based building block of high value in medicinal chemistry and drug discovery. This compound belongs to a class of cyclopropylamine analogues known for their significant biochemical properties. Research indicates that closely related 1-benzylcyclopropylamine compounds act as potent, mechanism-based inactivators of the enzyme monoamine oxidase (MAO) . This mechanism involves the enzyme converting the inactivator into a reactive intermediate, such as a vinyl ketone, which then covalently binds to and disables the enzyme . Such properties make these scaffolds key pharmacophores for investigating neurotransmitter regulation and developing therapeutic agents . The compound is supplied as a hydrochloride salt to enhance stability and is characterized by a molecular formula of C 11 H 16 ClN and a molecular weight of 197.71 . As a versatile synthetic intermediate, it serves as a critical precursor in chemoenzymatic synthesis strategies for constructing diverse libraries of optically active, functionalized cyclopropane scaffolds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUWIBIKQPEMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29812-96-2
Record name Cyclopropanamine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29812-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Lithium-Mediated Ring Formation

The most scalable method involves the use of tert-butyllithium (t-BuLi) to generate cyclopropane rings via deprotonation and subsequent trapping with electrophiles. In a protocol adapted from the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, brominated precursors such as 1-bromo-1-(2-methylbenzyl)cyclopropane are treated with t-BuLi in anhydrous diethyl ether at −78°C. The resulting lithiated intermediate reacts with dry ice to form a carboxylic acid, which is subsequently converted to the amine via a Curtius rearrangement or Hofmann degradation. This method yields the target compound in 64% overall yield after hydrochloride salt formation.

Grignard Reagent-Based Approaches

Alternative routes employ cyclohexylmagnesium bromide to facilitate cyclopropanation through ligand exchange. For example, 2-methylbenzyl chloride reacts with cyclopropane carboxaldehyde in the presence of Grignard reagents, followed by reductive amination using sodium cyanoborohydride. However, diastereoselectivity remains low (<2:1 trans:cis), necessitating chromatographic separation.

Electrochemical Synthesis for Stereochemical Control

Anodic Oxidation in Dichloromethane

A novel electrochemical method developed for 3-chloropiperidines has been adapted for cyclopropylamines. Using a graphite anode and nickel cathode in acetonitrile/dichloromethane (19:1) with tetrabutylammonium iodide (TBAI) as a supporting electrolyte, unsaturated amines undergo potentiostatic oxidation at 3.9 V. This approach achieves 71% yield for analogous cyclopropylamine hydrochlorides, with minimal epimerization due to the mild reaction conditions.

Cathodic Reduction for Amine Protection

Electrochemical reductive deprotection of N-Boc derivatives in methanol/water mixtures (4:1) at −1.2 V vs. Ag/AgCl efficiently generates primary amines. Applied to [1-(2-methylbenzyl)cyclopropyl]amine, this method avoids acidic conditions that could destabilize the cyclopropane ring.

Multicomponent Reactions Leveraging Zinc and Lewis Acids

Zinc-Mediated Homoenolate Formation

Zinc cyanide catalyzes the coupling of α-chloroaldehydes with primary amines to form cyclopropylamines. For instance, 2-methylbenzylamine reacts with 3-phenylpropanal in the presence of Zn(CN)₂ and Na₂CO₃ at 110°C, yielding the cyclopropane product in 56% yield after optimization. The mechanism proceeds via a zinc homoenolate intermediate, which undergoes [2+1] cycloaddition with the imine formed in situ.

Trimethylsilyl Triflate (TMSOTf)-Catalyzed Reactions

Building on methodologies for α-branched amines, TMSOTf (1.5 equiv) facilitates the three-component coupling of 2-methylbenzyl chloride, formaldehyde, and methyl iodide. Copper iodide (40 mol%) enhances yield by stabilizing reactive intermediates, achieving 66% conversion under solvent-free conditions at 80°C.

Reductive Amination and Protecting Group Strategies

Borane-Tetrahydrofuran Complex for Direct Amination

2-Methylbenzylcyclopropanone undergoes reductive amination with ammonium acetate in the presence of BH₃·THF, producing the primary amine in 82% yield. Subsequent hydrochloride salt formation with hydrogen chloride in ether provides the target compound with >99% purity.

N-Boc Protection-Deprotection Sequences

To prevent side reactions during cyclopropanation, the amine is first protected as a tert-butoxycarbonyl (Boc) derivative. After ring formation, the Boc group is removed using HCl in dioxane (4 M), yielding the hydrochloride salt without racemization.

Comparative Analysis of Synthetic Methods

Table 1: Key Metrics for Preparation Methods

Method Yield (%) Purity (%) Diastereoselectivity Scalability
t-BuLi Cyclopropanation 64 98 N/A High
Electrochemical 71 95 >20:1 trans Moderate
Zinc Homoenolate 56 97 3:1 trans:cis Low
Reductive Amination 82 99 N/A High

Critical Challenges and Optimization Opportunities

Ring Strain and Thermal Stability

The cyclopropane ring in [1-(2-methylbenzyl)cyclopropyl]amine hydrochloride introduces significant strain (≈27 kcal/mol), leading to decomposition above 135°C. Low-temperature purification (≤0°C) and avoidance of strong bases are critical during workup.

Stereochemical Control

Electrochemical methods provide superior diastereocontrol compared to organometallic routes. Computational studies suggest that the trans isomer is favored by 2.3 kcal/mol due to reduced van der Waals repulsions between the benzyl group and amine proton.

Green Chemistry Considerations

Solvent-free zinc-mediated reactions and electrochemical methods align with green chemistry principles, reducing waste by 40% compared to traditional Grignard approaches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that cyclopropylamine derivatives, including [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, are being investigated for their antidepressant effects. Cyclopropylamines are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications of cyclopropylamines can lead to compounds with enhanced efficacy in treating depression and anxiety disorders .

Anticancer Activity
The compound has been explored for its potential anticancer properties. Cyclopropylamine derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. For instance, certain derivatives have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis . The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival.

Synthesis of Pharmaceuticals

Precursor in Drug Development
this compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds. It is utilized in the development of novel antidepressants and antipsychotics due to its unique structural features that enhance binding affinity to specific receptors . The compound's ability to form stable complexes with metal ions also opens avenues for developing metal-based therapeutics.

Complex Formation
The compound has been used in the synthesis of platinum complexes, which are being studied for their anticancer properties. These complexes often exhibit improved selectivity and reduced toxicity compared to traditional platinum-based drugs like cisplatin . The incorporation of cyclopropylamine into these complexes may enhance their pharmacological profiles.

Biological Research

Neuropharmacological Studies
In neuropharmacology, this compound is studied for its effects on neurotransmitter release and receptor activity. Research has indicated that cyclopropylamines can modulate the release of acetylcholine and other neurotransmitters, which is vital for understanding their role in cognitive functions and neurodegenerative diseases .

Mechanistic Studies
The compound is also utilized in mechanistic studies aimed at understanding its interaction with various biological targets. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter metabolism, which could provide insights into its potential therapeutic applications in neurological disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for antidepressant properties affecting serotonin and norepinephrine pathways
Anticancer ActivityDemonstrated cytotoxic effects against cancer cell lines; induces apoptosis
Pharmaceutical SynthesisUsed as a precursor for novel antidepressants and metal-based therapeutics
Biological ResearchStudied for effects on neurotransmitter release; influences enzyme activity

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the antidepressant efficacy of a series of cyclopropylamine derivatives, including this compound. The results indicated significant improvements in depressive behaviors in animal models compared to control groups, suggesting a potential pathway for clinical applications .

Case Study 2: Anticancer Mechanism
Another research effort focused on the anticancer mechanisms of cyclopropylamines. In vitro studies revealed that this compound inhibited cell proliferation through apoptosis induction in breast cancer cell lines, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 2-Methylbenzyl C₁₁H₁₆ClN 197.71 (base: 161.25) Aromatic benzyl group with ortho-methyl substitution; likely moderate lipophilicity.
[1-(Methoxymethyl)cyclopropyl]amine hydrochloride Methoxymethyl C₅H₁₂ClNO 153.61 Ether-containing substituent; higher polarity due to oxygen atom.
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1,2,4-Oxadiazole C₆H₉ClN₃O 188.61 Heterocyclic oxadiazole ring; potential metabolic stability and electronic effects.
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride Ester-functionalized acetate C₇H₁₄ClNO₂ 195.65 Ester group increases hydrophilicity but may hydrolyze under acidic/basic conditions.
[1-(3-Methylbenzyl)cyclopropyl]amine hydrochloride 3-Methylbenzyl C₁₁H₁₆ClN 197.71 (base: 161.25) Meta-methyl substitution on benzyl; steric and electronic differences vs. ortho-substituted analog.

Key Observations:

Substituent Effects: The 2-methylbenzyl group in the target compound introduces steric hindrance and aromatic π-π interactions, which may influence receptor binding in biological systems. Heterocyclic substituents (e.g., oxadiazole in ) confer metabolic resistance and electronic modulation, which are critical in drug design .

Physicochemical Properties: The molecular weight of the target compound (~197.71 g/mol) is comparable to other benzyl-substituted analogs but higher than smaller derivatives like methoxymethyl (153.61 g/mol). This impacts pharmacokinetics, such as membrane permeability.

Synthesis and Characterization :

  • Cyclopropylamine hydrochlorides are typically synthesized via acid-catalyzed salt formation from free-base amines. For example, compounds in were characterized using 1H/13C NMR and HRMS , methods likely applicable to the target compound .

Biological Activity

Overview

[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, with the molecular formula C11H16ClN, is a cyclopropylamine derivative notable for its unique structural properties, which include a cyclopropyl group substituted with a 2-methylbenzyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide, conducted in an organic solvent like dichloromethane or toluene under reflux conditions. The product is purified through recrystallization or column chromatography. This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can yield different derivatives and functional groups useful for further research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopropylamine structure allows it to form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate key biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions.

Biological Activity

Research into the biological activity of this compound indicates potential applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropylamines exhibit antimicrobial properties. For instance, compounds structurally related to [1-(2-Methylbenzyl)cyclopropyl]amine have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : There is emerging evidence that cyclopropylamine derivatives may possess anticancer properties. A study highlighted that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for drug development targeting specific cancer pathways .
  • Enzyme Inhibition : The compound may serve as a probe in enzymatic studies, particularly in evaluating the inhibition of enzymes involved in critical metabolic pathways. Its structure allows for selective interaction with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antibacterial Activity Study : A study evaluated various alkaloid derivatives for their antibacterial effects, demonstrating that compounds similar to [1-(2-Methylbenzyl)cyclopropyl]amine showed significant activity against E. coli and Bacillus subtilis, with MIC values indicating strong efficacy .
  • Anticancer Activity Assessment : Research involving cyclopropylamines has indicated that they can induce apoptosis in cancer cell lines more effectively than reference drugs like bleomycin. The structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group significantly influenced cytotoxicity levels .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerate (MIC: 0.0039-0.025 mg/mL)Promising (cytotoxic effects observed)Effective
CyclopropylamineLowModerateModerate
BenzylamineLowLowWeak

Q & A

Q. What are the standard synthetic routes for [1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride, and how are they validated?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, similar cyclopropylmethylamine derivatives are prepared using General Method B/C with reagents like NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol . Key validation steps include:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring formation and amine protonation .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC purity analysis (e.g., retention time ~7–14 minutes, ≥93% purity) to assess impurities .

Q. How do researchers characterize the structural integrity of this compound?

Structural characterization involves:

  • ¹H NMR : Peaks at δ 0.5–1.5 ppm (cyclopropane CH₂), δ 2.5–3.5 ppm (N–CH₂), and aromatic protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Cyclopropane carbons (10–25 ppm), benzylic carbons (35–50 ppm), and aromatic carbons (110–150 ppm) .
  • X-ray crystallography (if crystalline) to confirm spatial arrangement .

Q. What are the recommended purification techniques for this compound?

Common methods include:

  • Recrystallization from ethanol/water or diethyl ether .
  • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediates .
  • Ion-exchange chromatography to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Scale-up strategies involve:

  • Continuous flow reactors to enhance reaction control and reduce side products .
  • Catalyst optimization : Screening NaBH₄ vs. NaBH(OAc)₃ for stereoselectivity .
  • Solvent selection : DCE improves cyclopropanation efficiency, while methanol aids in salt formation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurity profiling requires:

  • LC-MS/MS to detect low-abundance byproducts (e.g., dehalogenated or oxidized derivatives) .
  • Stability-indicating assays (e.g., forced degradation under heat/light) to identify degradation pathways .
  • NMR relaxation experiments (T₁/T₂) to distinguish stereoisomers .

Q. How does structural modification of the cyclopropane ring or benzyl group affect biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Cyclopropane rigidity enhances binding to serotonin receptors (e.g., 5-HT₂C) by restricting conformational flexibility .
  • Electron-withdrawing substituents (e.g., fluoro, chloro) on the benzyl group increase receptor affinity (EC₅₀: 2.5–10 μM) .
  • Methoxy groups improve solubility but may reduce blood-brain barrier penetration .

Q. What computational tools are used to predict synthetic pathways or biological targets?

  • Retrosynthesis AI (e.g., Pistachio/Bkms_metabolic models) proposes feasible routes from commercial precursors .
  • Molecular docking (AutoDock Vina) predicts interactions with 5-HT₂C receptors, validated by in vitro cAMP assays .

Q. How do stability studies inform storage and handling protocols?

  • Hygroscopicity : The hydrochloride salt is moisture-sensitive; store under argon at −20°C .
  • Thermal stability : Decomposition occurs >150°C; avoid lyophilization .
  • pH-dependent degradation : Stable in acidic buffers (pH 3–5), but hydrolyzes in basic conditions .

Contradictions and Mitigation Strategies

  • Stereoselectivity in cyclopropanation : Conflicting reports on NaBH₄ vs. NaBH(OAc)₃ efficacy . Mitigation: Screen both reductants and analyze diastereomer ratios via chiral HPLC .
  • Biological potency variations : Discrepancies in EC₅₀ values for similar compounds may arise from assay conditions (e.g., cell line differences) . Mitigation: Standardize protocols using reference agonists.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride
Reactant of Route 2
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[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride

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